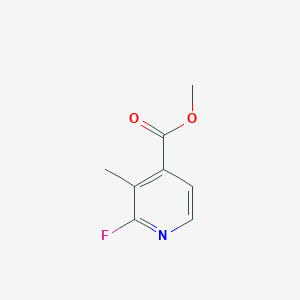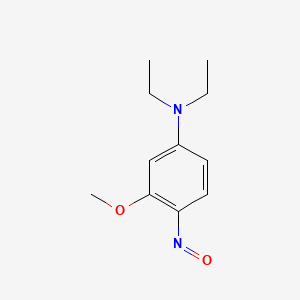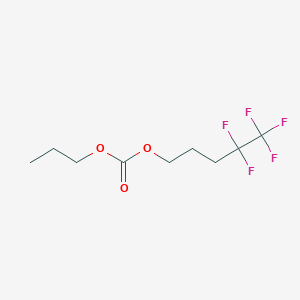![molecular formula C14H14N2O5 B12089658 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring, which is further substituted with an ethoxy group and an oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution with Ethoxy and Oxoethyl Groups: The pyrazole ring is then reacted with ethyl oxalate to introduce the ethoxy and oxoethyl groups.
Attachment to Benzoic Acid: The final step involves the coupling of the substituted pyrazole with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the oxo groups, converting them into hydroxyl groups.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various functionalized benzoic acid derivatives depending on the substituents introduced.
科学的研究の応用
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 4-[3-(2-propoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 4-[3-(2-butoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Uniqueness
The uniqueness of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
4-[5-(2-ethoxy-2-oxoethyl)-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-2-21-13(18)8-10-7-12(17)16(15-10)11-5-3-9(4-6-11)14(19)20/h3-7,15H,2,8H2,1H3,(H,19,20) |
InChIキー |
KUNPFEIAGGXAPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)


![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
